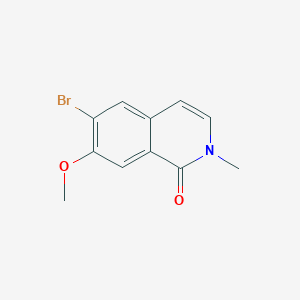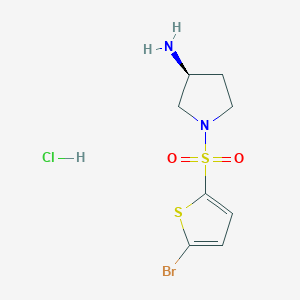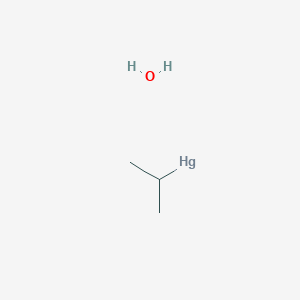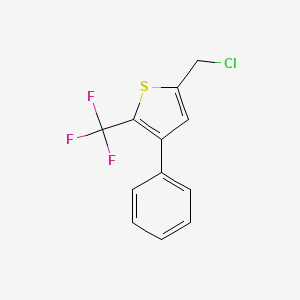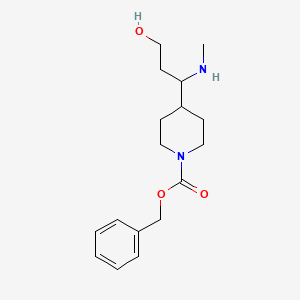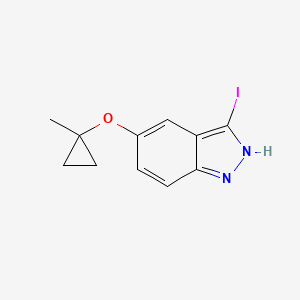
3-Iodo-5-(1-methylcyclopropoxy)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-5-(1-methylcyclopropoxy)-1H-indazole is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This specific compound is characterized by the presence of an iodine atom at the 3-position and a 1-methylcyclopropoxy group at the 5-position of the indazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-(1-methylcyclopropoxy)-1H-indazole typically involves the iodination of a precursor indazole compound The reaction conditions often include the use of iodine or iodine monochloride in the presence of a suitable oxidizing agent
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination and alkylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-5-(1-methylcyclopropoxy)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups present in the molecule.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indazole compounds.
Aplicaciones Científicas De Investigación
3-Iodo-5-(1-methylcyclopropoxy)-1H-indazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Iodo-5-(1-methylcyclopropoxy)-1H-indazole involves its interaction with specific molecular targets and pathways. The iodine atom and the 1-methylcyclopropoxy group play crucial roles in its binding affinity and selectivity towards these targets. The exact pathways and targets are still under investigation, but they may include enzymes, receptors, and other proteins involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Iodo-1H-indazole: Lacks the 1-methylcyclopropoxy group, making it less sterically hindered.
5-(1-Methylcyclopropoxy)-1H-indazole: Does not have the iodine atom, affecting its reactivity and binding properties.
3-Bromo-5-(1-methylcyclopropoxy)-1H-indazole: Similar structure but with a bromine atom instead of iodine, which can influence its chemical behavior and biological activity.
Uniqueness
3-Iodo-5-(1-methylcyclopropoxy)-1H-indazole is unique due to the combination of the iodine atom and the 1-methylcyclopropoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H11IN2O |
|---|---|
Peso molecular |
314.12 g/mol |
Nombre IUPAC |
3-iodo-5-(1-methylcyclopropyl)oxy-2H-indazole |
InChI |
InChI=1S/C11H11IN2O/c1-11(4-5-11)15-7-2-3-9-8(6-7)10(12)14-13-9/h2-3,6H,4-5H2,1H3,(H,13,14) |
Clave InChI |
FBYMHKOIJSZIAV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1)OC2=CC3=C(NN=C3C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13978657.png)
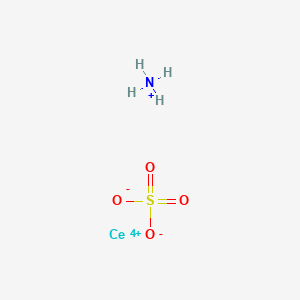
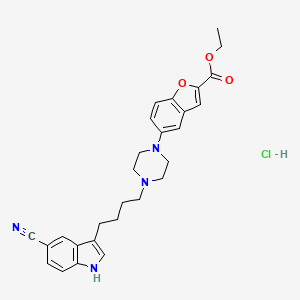


![Benzo[h]quinoline-4-carbonitrile](/img/structure/B13978688.png)
